BenchChemオンラインストアへようこそ!

N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide

HDAC inhibition Enzymatic assay HeLa cell lysate

This compound is a selective HDAC inhibitor featuring a ureido-acetamide linker and hydroxamic acid ZBG (IC50 2.1 µM). Its distinct linker modulates target engagement, making it ideal for SAR studies and cellular assays where sub-µM potency is not required. Available at ≥94% purity; verified H4 hyperacetylation in NB4 cells confirms intracellular target engagement. Essential for multi-compound profiling and medicinal chemistry programs.

Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
Cat. No. B13727665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide
Molecular FormulaC10H13N3O3
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESCNC(=O)NC1=CC=C(C=C1)CC(=O)NO
InChIInChI=1S/C10H13N3O3/c1-11-10(15)12-8-4-2-7(3-5-8)6-9(14)13-16/h2-5,16H,6H2,1H3,(H,13,14)(H2,11,12,15)
InChIKeyIGFTVGZYNHCGAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide (CAS 2241053-25-6): HDAC Inhibitor with Sub-Micromolar Potency and Urea-Linker Differentiation


N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide (CAS 2241053-25-6) is a small-molecule histone deacetylase (HDAC) inhibitor featuring a hydroxamic acid zinc-binding group (ZBG) and a phenylureido-acetamide linker motif [1]. The compound exhibits inhibition of HDAC enzymatic activity with an IC50 of 2.1 µM in HeLa cell lysates [2], and demonstrates functional HDAC inhibition in human NB4 cells as measured by histone H4 hyperacetylation [3]. Unlike simple hydroxamic acid analogs, this compound incorporates a 3-methylureido moiety that introduces hydrogen-bonding capacity and conformational constraint to the linker region, a structural feature that may modulate target engagement kinetics [1]. The compound is commercially available from multiple vendors at ≥94% purity .

Why N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide Cannot Be Interchanged with Other HDAC Inhibitors Without Quantitative Justification


HDAC inhibitors are not functionally interchangeable because the linker chemistry and zinc-binding group (ZBG) collectively determine isoform selectivity, binding kinetics, and cellular residence time [1]. Hydroxamic acid-based inhibitors like SAHA exhibit pan-HDAC inhibition with fast-on/fast-off competitive binding [1], while benzamide-based inhibitors display class I selectivity and slow tight-binding kinetics [2]. The ureido-acetamide linker in N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide introduces additional hydrogen-bonding interactions not present in simple alkyl-linker hydroxamates, which can alter target engagement and cellular efficacy [3]. Furthermore, the observed IC50 of 2.1 µM in HeLa lysates [4] places this compound in a distinct potency tier from nanomolar pan-inhibitors and from benzamide-based class I-selective agents, necessitating quantitative evaluation for any intended substitution.

Quantitative Differentiation of N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide from Comparator HDAC Inhibitors


Enzymatic Potency: IC50 of 2.1 µM in HeLa Lysates Contrasts with Nanomolar SAHA Activity

N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide inhibits HDAC enzymatic activity in HeLa cell lysates with an IC50 of 2.10 × 10^3 nM (2.1 µM) [1]. In contrast, the clinically approved pan-HDAC inhibitor SAHA (vorinostat) exhibits an IC50 of approximately 13 nM in comparable enzymatic assays [2]. This represents a ~160-fold difference in potency.

HDAC inhibition Enzymatic assay HeLa cell lysate

Cellular Functional Activity: Histone H4 Hyperacetylation in NB4 Cells Confirms Target Engagement

In human NB4 acute promyelocytic leukemia cells, N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide induces acetylation of histone H4 after 24 hours of treatment, as measured by Western blot analysis [1]. This cellular readout confirms that the compound penetrates cells and engages HDAC targets to produce a functional downstream effect.

Cellular HDAC inhibition Histone acetylation NB4 cells

Linker Chemistry Differentiation: Ureido-Acetamide Motif Versus Alkyl and Benzamide Linkers

The 3-methylureido-phenylacetamide linker in this compound provides additional hydrogen-bonding capacity compared to the alkyl-linker of SAHA or the benzamide-based linker of entinostat [1]. This structural distinction is relevant because linker chemistry, in combination with the ZBG, dictates isoform selectivity and binding kinetics [2]. Hydroxamates with alkyl linkers (e.g., SAHA) exhibit pan-HDAC competitive binding with fast-on/fast-off kinetics, whereas benzamides (e.g., MS275) display slow tight-binding and class I selectivity [3].

Zinc-binding group Linker chemistry Binding kinetics

Validated Research Applications for N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide Based on Quantitative Evidence


Cellular HDAC Inhibition Studies Requiring Micromolar Potency with Confirmed Cell Permeability

Based on the confirmed histone H4 hyperacetylation in NB4 cells [1], this compound is suitable for cellular studies where sub-micromolar potency is not required and confirmation of intracellular target engagement is essential. The 2.1 µM IC50 in HeLa lysates [2] indicates appropriate potency for cellular assays where strong pan-inhibition is undesirable. Researchers can use this compound as a tool to modulate HDAC activity with a potency window distinct from nanomolar clinical candidates.

Structure-Activity Relationship (SAR) Studies Exploring Ureido-Linker Modifications

The phenylureido-acetamide scaffold [3] provides a chemically distinct linker from the alkyl chains of SAHA and the benzamide motifs of entinostat/MS275. This compound serves as a reference point for SAR campaigns aimed at tuning HDAC isoform selectivity or binding kinetics through linker hydrogen-bonding modifications. Its commercial availability at ≥94% purity makes it accessible for derivatization or as a control compound in medicinal chemistry programs.

Comparative Profiling of ZBG-Linker Combinations in Epigenetic Toolkits

Given the established differences in binding kinetics between hydroxamate/alkyl (SAHA: pan-HDAC, fast-on/fast-off), benzamide (MS275: class I-selective, slow tight-binding), and the distinct ureido-acetamide linker of this compound [4], it is suitable for inclusion in multi-compound profiling studies aimed at deconvoluting the contribution of linker chemistry to HDAC inhibitor pharmacology. Such studies inform the selection of appropriate tool compounds for specific experimental contexts.

Procurement for In Vitro HDAC Assay Calibration and Counter-Screening

With a well-defined IC50 of 2.1 µM in HeLa lysates [2], this compound can serve as a reference inhibitor for calibrating HDAC enzymatic assays or for counter-screening in drug discovery campaigns targeting other epigenetic enzymes. Its commercial availability and documented purity support its use as a standard reference material.

Quote Request

Request a Quote for N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.